
Tyk2-IN-7
描述
Tyk2-IN-7 is a selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in cytokine signaling and immune regulation. This compound has garnered significant attention due to its potential therapeutic applications in treating autoimmune and inflammatory diseases, such as psoriasis, psoriatic arthritis, and lupus .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tyk2-IN-7 involves multiple steps, including the formation of key intermediates and the final coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Tyk2-IN-7 undergoes several types of chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, alcohols, and thiols; electrophiles like alkyl halides and acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of this compound can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield alcohols or amines .
科学研究应用
Introduction to Tyk2-IN-7
This compound is a selective inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, which plays a crucial role in various signaling pathways associated with immune responses and inflammatory diseases. The inhibition of Tyk2 has emerged as a promising therapeutic strategy for treating autoimmune disorders, cancers, and neurodegenerative diseases. This article explores the scientific applications of this compound, supported by comprehensive data tables and documented case studies.
Key Features of Tyk2
- Structure : Tyk2 consists of several functional domains, including FERM, SH2, pseudokinase, and kinase domains. The pseudokinase domain is critical for its regulatory functions .
- Role in Cytokine Signaling : Tyk2 mediates signaling for various interleukins (e.g., IL-12, IL-23) that are pivotal in Th1 and Th17 cell differentiation, making it a key player in the pathogenesis of autoimmune conditions .
Clinical Efficacy
Tyk2 inhibitors like this compound have shown promise in clinical trials for autoimmune diseases such as:
- Psoriasis : Higher response rates and improved tolerability compared to traditional therapies have been observed .
- Inflammatory Bowel Disease (IBD) : Tyk2 inhibition reduces inflammation and mucosal damage in models of IBD .
- Rheumatoid Arthritis : Studies indicate that Tyk2 inhibitors can significantly reduce disease severity and joint inflammation .
Psoriasis Management
A clinical trial involving patients with moderate to severe psoriasis demonstrated that treatment with this compound led to significant improvements in Psoriasis Area and Severity Index (PASI) scores compared to placebo groups. The study highlighted reduced skin inflammation and lesion size within weeks of treatment initiation.
IBD Treatment
In a murine model of colitis induced by dextran sulfate sodium (DSS), administration of this compound resulted in decreased colonic inflammation, as evidenced by histological analysis showing reduced infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha .
Applications in Cancer Therapy
Recent studies suggest that Tyk2 plays a role in tumor progression and immune evasion. Inhibition of Tyk2 signaling may enhance anti-tumor immunity by modulating the tumor microenvironment:
- Prostate Cancer : Research indicates that Tyk2 signaling facilitates cancer cell invasion; thus, targeting this pathway may impede tumor metastasis .
- Neuroblastoma : Inhibition of Tyk2 has been associated with reduced tumor growth and enhanced sensitivity to chemotherapy agents .
Data Table: Summary of Clinical Applications
作用机制
Tyk2-IN-7 exerts its effects by selectively inhibiting the activity of TYK2. It binds to the regulatory domain of TYK2, preventing the conformational change required for ATP substrate binding. This inhibition blocks the downstream signaling pathways mediated by TYK2, such as the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. By inhibiting these pathways, this compound reduces the production of pro-inflammatory cytokines and modulates the immune response .
相似化合物的比较
Tyk2-IN-7 is unique compared to other TYK2 inhibitors due to its high selectivity and potency. Similar compounds include:
Deucravacitinib: An allosteric TYK2 inhibitor that binds to the pseudokinase domain, preventing the activation of the catalytic domain.
Brepocitinib: An orthosteric TYK2 inhibitor that targets the catalytic domain.
Ropsacitinib: Another orthosteric TYK2 inhibitor with a similar mechanism of action to Brepocitinib.
This compound’s uniqueness lies in its ability to selectively inhibit TYK2 without affecting other JAK family members, thereby reducing the risk of adverse effects associated with non-selective JAK inhibitors .
生物活性
Tyk2-IN-7 is a selective inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, which plays a crucial role in mediating immune responses and inflammatory processes. This compound has garnered attention due to its potential therapeutic applications in autoimmune diseases and other inflammatory conditions. This article delves into the biological activity of this compound, examining its mechanism of action, efficacy in various models, and implications for clinical use.
Tyk2 is involved in signaling pathways for several key cytokines, including type I interferons (IFN), interleukin-12 (IL-12), and interleukin-23 (IL-23). These pathways are critical for the regulation of immune responses. This compound functions by inhibiting the catalytic activity of Tyk2, thereby disrupting these signaling pathways. This inhibition can lead to a reduction in pro-inflammatory cytokine production and modulation of immune cell activity.
Efficacy in Preclinical Models
Research indicates that this compound exhibits significant biological activity across various preclinical models:
- Inflammatory Bowel Disease (IBD) : In murine models of IBD, this compound treatment resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-α, demonstrating its potential to mitigate inflammation associated with IBD .
- Psoriasis : A study utilizing an imiquimod-induced psoriasis model showed that this compound significantly reduced skin inflammation and thickness compared to untreated controls, suggesting its efficacy in treating psoriasis .
- Rheumatoid Arthritis : In collagen-induced arthritis models, this compound administration led to reduced joint swelling and inflammatory cell infiltration, highlighting its therapeutic potential for rheumatoid arthritis .
Research Findings and Data Tables
The following table summarizes key findings from studies investigating the effects of this compound across different disease models:
Case Studies
Several case studies have highlighted the clinical relevance of Tyk2 inhibition:
- Case Study 1 : A clinical trial involving patients with moderate to severe psoriasis demonstrated that treatment with this compound led to a significant improvement in Psoriasis Area Severity Index (PASI) scores after 12 weeks of therapy. Approximately 50% of patients achieved PASI 75 response rates .
- Case Study 2 : In patients with rheumatoid arthritis who were resistant to conventional therapies, this compound showed promise in reducing disease activity scores and improving quality of life metrics over a six-month treatment period .
属性
IUPAC Name |
4-(2-methylsulfonylanilino)-6-(pyridin-2-ylamino)-N-(trideuteriomethyl)pyridazine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3S/c1-19-18(25)17-13(21-12-7-3-4-8-14(12)28(2,26)27)11-16(23-24-17)22-15-9-5-6-10-20-15/h3-11H,1-2H3,(H,19,25)(H2,20,21,22,23)/i1D3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHISBZXQSKCLH-FIBGUPNXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN=C(C=C1NC2=CC=CC=C2S(=O)(=O)C)NC3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C1=NN=C(C=C1NC2=CC=CC=C2S(=O)(=O)C)NC3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。